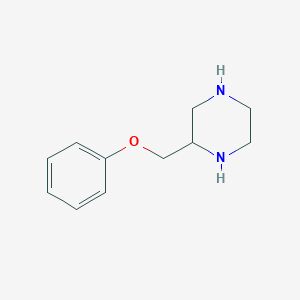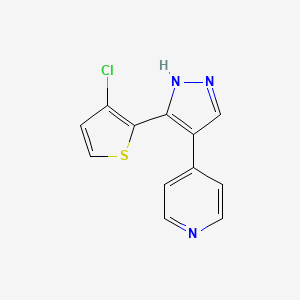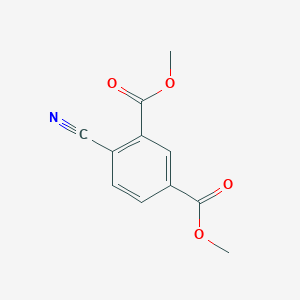
1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL
概要
説明
1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL is a chiral compound with significant applications in the pharmaceutical industry. It is a white solid with a strong chlorine odor and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide. This compound is particularly notable for its role as an intermediate in the synthesis of various pharmaceuticals, including the anticoagulant drug ticagrelor .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL can be synthesized through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction is typically catalyzed by ketoreductases (KREDs), which offer high enantioselectivity and yield . The reaction conditions often involve the use of toluene as a solvent and oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic approaches using engineered ketoreductases. These enzymes are optimized for high activity and stability, allowing for efficient conversion of the ketone precursor to the desired alcohol . The process typically involves the use of whole microbial cells expressing the ketoreductase enzyme, which can achieve high conversion rates and enantiomeric excess .
化学反応の分析
Types of Reactions: 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: 1-(2-Chloro-3,6-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a crucial intermediate in the production of ticagrelor, an anticoagulant used to prevent thrombotic events.
Industry: The compound is employed in the manufacture of various pharmaceuticals and fine chemicals
作用機序
The primary mechanism of action of 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting platelet aggregation and preventing thrombotic events . The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation and aggregation .
類似化合物との比較
- 1-(2-Chlorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
Comparison: 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions .
特性
CAS番号 |
756520-68-0 |
|---|---|
分子式 |
C8H7ClF2O |
分子量 |
192.59 g/mol |
IUPAC名 |
1-(2-chloro-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-4,12H,1H3 |
InChIキー |
PVYXVSCCCRLFHH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1Cl)F)F)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(2-Bromo-4-fluoro-6-nitro-phenyl)-vinyl]-pyrrolidine](/img/structure/B8391834.png)







